molecular formula C24H26N4O3 B2397951 6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one CAS No. 941926-83-6

6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one

Cat. No.: B2397951
CAS No.: 941926-83-6
M. Wt: 418.497
InChI Key: HRCQTQRYFMPMOS-UHFFFAOYSA-N
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Description

6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a pyridazinone core, a benzylpiperazine moiety, and a methoxy-substituted phenyl group. Its unique structure makes it a potential candidate for various biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazinone core is replaced by the benzylpiperazine.

    Methoxy and Methyl Substitutions: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methanol and methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3-one: Lacks the methyl group on the phenyl ring.

    6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(4-chlorophenyl)pyridazin-3-one: Contains a chlorine atom instead of a methyl group.

Uniqueness

6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

6-(4-benzylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-18-8-10-20(11-9-18)28-22(29)16-21(31-2)23(25-28)24(30)27-14-12-26(13-15-27)17-19-6-4-3-5-7-19/h3-11,16H,12-15,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCQTQRYFMPMOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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